molecular formula C13H13N3O2 B599480 5-Nitro-6-(pyrrolidin-1-YL)quinoline CAS No. 19979-54-5

5-Nitro-6-(pyrrolidin-1-YL)quinoline

Cat. No.: B599480
CAS No.: 19979-54-5
M. Wt: 243.266
InChI Key: BZCNGMQREVCLIF-UHFFFAOYSA-N
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Description

5-Nitro-6-(pyrrolidin-1-yl)quinoline is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This compound incorporates two privileged structural motifs: the quinoline nucleus and the pyrrolidine ring. The quinoline framework is a well-established scaffold in drug discovery, known for its diverse biological activities and its presence in several clinical agents . The pyrrolidine ring is a versatile saturated heterocycle that enhances the three-dimensional coverage of molecules and can positively influence solubility and binding characteristics through its non-planarity and ability to engage in stereospecific interactions with biological targets . Scientific literature highlights the potent antitumor properties of structurally related 6-(pyrrolidin-1-yl)quinoline derivatives. These analogs have demonstrated robust cytotoxic activity against a panel of human cancer cell lines, including hepatocellular carcinoma (Hep3B) and non-small cell lung cancer (NCI-H522), while showing notably weaker effects on normal cell lines, suggesting a selective anti-proliferative effect . One such derivative exhibited significant in vivo efficacy in a Hep3B xenograft mouse model, underscoring the therapeutic potential of this chemical class . Mechanistic studies on a lead 6-pyrrolidinylquinolin-4-one compound indicate that its anti-proliferative activity may resemble that of antimitotic agents like vincristine, which disrupt microtubule function and lead to cell cycle arrest . The presence of the nitro group on the quinoline core offers a handle for further synthetic modification, allowing researchers to explore structure-activity relationships and fine-tune properties such as reactivity, solubility, and metabolic stability. This makes this compound a valuable intermediate for constructing more complex molecules and a key tool for researchers investigating new pathways in oncology drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-6-pyrrolidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-16(18)13-10-4-3-7-14-11(10)5-6-12(13)15-8-1-2-9-15/h3-7H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCNGMQREVCLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674874
Record name 5-Nitro-6-(pyrrolidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19979-54-5
Record name 5-Nitro-6-(pyrrolidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 5 Nitro 6 Pyrrolidin 1 Yl Quinoline

Established and Novel Synthetic Routes for 5-Nitro-6-(pyrrolidin-1-YL)quinoline

The synthesis of this compound primarily relies on the functionalization of a pre-formed quinoline (B57606) core. The key strategic bond formation is the C-N bond between the C6 position of the 5-nitroquinoline (B147367) ring and the nitrogen atom of pyrrolidine (B122466). This is typically achieved through nucleophilic aromatic substitution (SNAr).

Multi-Step Synthesis Pathways from Readily Available Precursors

Multi-step synthesis is the most common approach, beginning with simpler, commercially available chemicals. A representative and logical pathway involves the following sequence:

Nitration of a Quinoline Precursor: The synthesis often starts with a suitable quinoline derivative which is then nitrated to introduce the nitro group at the C5 position. The specific precursors and nitrating conditions are chosen to favor the desired regiochemistry.

Installation of a Leaving Group: A good leaving group, typically a halogen like chlorine, is introduced at the C6 position of the nitroquinoline intermediate. This step is crucial as it activates the position for subsequent nucleophilic attack. A common precursor for this route is 6-chloro-5-nitroquinoline (B1364901).

Nucleophilic Aromatic Substitution (SNAr): The final step involves the reaction of 6-chloro-5-nitroquinoline with pyrrolidine. The electron-withdrawing effect of the nitro group at C5 strongly activates the C6 position, facilitating the displacement of the chloro group by the pyrrolidine nucleophile to yield the final product, this compound.

One-Pot and Cascade Reaction Approaches

Modern synthetic chemistry emphasizes efficiency through one-pot or cascade reactions, which reduce workup steps, save reagents, and improve time-efficiency.

One-Pot Syntheses: While specific one-pot syntheses for this compound are not extensively detailed in the literature, related methodologies for quinoline synthesis are well-established. For instance, a highly effective one-pot Friedländer quinoline synthesis has been developed where o-nitroarylcarbaldehydes are reduced to o-aminoarylcarbaldehydes with iron and then condensed in situ with ketones to form substituted quinolines in high yields. nih.govrsc.orgsigmaaldrich.com Adapting such a method could potentially lead to a more streamlined synthesis of the target compound's core structure.

Cascade Reactions: Cascade reactions, where a single event triggers a series of subsequent intramolecular reactions, represent a sophisticated synthetic strategy. Recent research has explored cascade reactions for synthesizing complex fused heterocyclic systems, including pyrrolo[1,2-a]quinolines. nih.gov These reactions often proceed through formal [3+2] cycloadditions followed by rearrangement and elimination sequences. nih.gov For example, a novel cascade reaction involving isatins and nitro-substituted enamines has been developed to create functionalized products through the formation of multiple new bonds and the cleavage of existing ones in a single step. rsc.org While not directly applied to this compound, these advanced methodologies showcase the potential for developing highly efficient, atom-economical routes to this and related structures in the future.

Design and Synthesis of Advanced Precursors for this compound

The efficiency of the total synthesis of this compound is heavily dependent on the availability and synthesis of its key precursors, primarily functionalized 5-nitroquinolines.

The synthesis of these precursors, such as 6-halo-5-nitroquinolines, can be achieved through several routes. nih.gov One common method is the nitration of a 6-haloquinoline. The position of nitration is directed by the existing substituent and reaction conditions. Alternatively, one can start with 5-nitroquinoline and introduce a halogen at the C6 position, though this can sometimes be less regioselective.

More advanced strategies focus on building the substituted quinoline ring from acyclic precursors. This can involve:

The Friedländer Annulation: Condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. To obtain the desired precursor, an appropriately substituted o-aminobenzaldehyde (e.g., 2-amino-4-chloro-5-nitrobenzaldehyde) would be required.

The Skraup Synthesis: Reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. Using a substituted aniline like 4-chloro-3-nitroaniline (B51477) could theoretically yield the desired quinoline core after cyclization and oxidation.

The table below summarizes key precursors and their synthetic utility.

PrecursorSynthetic RoleCommon Synthetic Method for Precursor
6-Chloro-5-nitroquinolineKey intermediate for SNAr with pyrrolidineNitration of 6-chloroquinoline
5-NitroquinolineStarting material for halogenation at C6Nitration of quinoline
o-NitroarylcarbaldehydesStarting material for one-pot Friedländer synthesisOxidation of corresponding toluenes
Substituted AnilinesStarting materials for Skraup or Doebner-von Miller synthesisVarious standard aromatic functionalization reactions

Regioselectivity and Stereochemical Control in the Formation of this compound and Analogues

Regioselectivity: The key reaction in the synthesis of this compound is the nucleophilic aromatic substitution on a di-substituted quinoline ring. The regioselectivity of this step is highly controlled and predictable. In a precursor like 6-chloro-5-nitroquinoline, the C6 position is strongly activated towards nucleophilic attack. This is due to the powerful electron-withdrawing nature of the nitro group (-NO₂) at the adjacent C5 position. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate that forms when pyrrolidine attacks the C6 carbon, thereby lowering the activation energy for the substitution at this position over any other. The substitution almost exclusively occurs at C6, leading to the desired regioisomer. This is a classic example of regiocontrol in SNAr reactions on electron-deficient aromatic systems. nih.gov

Stereochemical Control: The final compound, this compound, is achiral and has no stereocenters. The pyrrolidine ring is symmetrically attached to the planar quinoline system. Therefore, stereochemical control is not a factor in its direct synthesis.

However, if chiral analogues were to be synthesized (for example, using a substituted, chiral pyrrolidine derivative like (R)- or (S)-2-methylpyrrolidine), the stereochemistry would be introduced by the chiral nucleophile itself. The reaction mechanism (SNAr) does not involve the chiral center, so the stereochemistry of the pyrrolidine ring would be retained in the final product. The synthesis of complex, substituted pyrrolidine rings, which can be used as building blocks, often employs asymmetric synthesis methods to achieve high stereochemical purity. researchgate.net

Catalytic Systems and Sustainable Chemical Principles in this compound Synthesis

While the classical synthesis via SNAr does not typically require catalysis, modern synthetic efforts prioritize the use of catalytic systems and sustainable practices to improve efficiency and reduce environmental impact.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful methods for forming C-N bonds. ias.ac.in For a molecule like this compound, the most relevant catalytic reaction would be a Buchwald-Hartwig amination.

This reaction typically uses a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. In this context, it could provide an alternative route to the final SNAr step:

Reactants: 6-Chloro-5-nitroquinoline and pyrrolidine.

Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP).

Conditions: A base (e.g., NaOt-Bu or Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane, with heating.

While the uncatalyzed SNAr reaction is already efficient due to the electronic activation by the nitro group, a catalyzed approach could offer advantages under certain circumstances, such as:

Use of a less reactive leaving group (e.g., a triflate instead of a chloride).

Achieving the reaction at lower temperatures, which can be a principle of green chemistry.

Potentially improving yields or reducing side reactions in complex or sterically hindered substrates.

Copper-catalyzed C-N cross-coupling reactions (Ullmann condensation) could also be envisioned, although these often require higher reaction temperatures than palladium-catalyzed methods. mdpi.com The development of catalytic systems continues to be a major area of research for the synthesis of quinoline derivatives. ias.ac.in

The table below outlines a comparison between the classical and a potential catalytic approach.

FeatureClassical SNArPd-Catalyzed Buchwald-Hartwig Amination
Reagents 6-Chloro-5-nitroquinoline, Pyrrolidine, Base (optional)6-Chloro-5-nitroquinoline, Pyrrolidine, Base (required)
Catalyst NonePalladium source (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos)
Driving Force Strong electronic activation by -NO₂ groupCatalytic cycle involving oxidative addition and reductive elimination
Generality Highly effective for activated aryl halidesBroad scope for many aryl halides and amines
Sustainability Atom economical, but may require forcing conditionsCatalyst can be toxic and expensive; requires careful removal

Organocatalytic and Metal-Free Approaches

The development of synthetic routes that avoid transition metals is a key objective in green chemistry. For quinoline synthesis, metal-free approaches offer advantages in terms of cost, toxicity, and ease of purification. While specific organocatalytic or metal-free syntheses for this compound are not extensively detailed in the literature, principles from related syntheses can be applied.

One established metal-free strategy involves the reaction of nitrobenzenes with enamines. A transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines has been achieved through a one-pot reaction of 3-(1-pyrrolidinyl)crotonates with nitrobenzenes using a strong base like n-butyllithium in the presence of HMPA. researchgate.net This general approach, which constructs the quinoline ring from a nitroaromatic precursor, could theoretically be adapted for the synthesis of the 5-nitro-6-pyrrolidinyl isomer.

Furthermore, the nitro group itself can promote reactions under metal-free conditions. The electron-withdrawing nature of the nitro group activates the quinoline scaffold, making it susceptible to nucleophilic attack. nih.gov For instance, the reaction of nitropyridones with ethyl isocyanoacetate in the presence of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) leads to pyrrolopyridine derivatives, demonstrating a nitro-activated cyclization. nih.gov Iodine-mediated decarboxylative cyclization has also been reported as a metal-free method for creating fused quinoline systems, such as imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines. rsc.org These examples highlight the potential for developing bespoke organocatalytic and metal-free routes for the target compound.

Post-Synthetic Modifications and Derivatization Strategies for this compound Scaffold

Post-synthetic modification is a powerful tool for generating structural diversity and fine-tuning the properties of a lead compound. The this compound scaffold possesses three distinct regions amenable to derivatization: the nitro group, the pyrrolidine moiety, and the quinoline core.

The nitro group is not merely a passive substituent; it is a versatile functional handle for a wide range of chemical transformations.

Reduction to an Amino Group : The most common transformation is the reduction of the nitro group to an amine. This creates a nucleophilic center, 5-amino-6-(pyrrolidin-1-yl)quinoline, which can be further functionalized through acylation, alkylation, or formation of ureas and sulfonamides. This amino group is also a key precursor for constructing additional heterocyclic rings fused to the quinoline core.

Domino Reactions : The reduction can be part of a domino or tandem reaction sequence. For example, a domino nitro reduction-Friedländer heterocyclization involves the in-situ reduction of a nitro group to an amine, which then condenses with a ketone to form the quinoline ring system. mdpi.com A similar concept could be applied post-synthetically, where the newly formed 5-amino group is reacted with appropriate precursors to build new fused rings.

Nucleophilic Aromatic Substitution (SNAAr) : While the nitro group itself can be replaced under certain conditions, it more commonly functions as a powerful activating group for nucleophilic substitution at positions ortho or para to it. In the context of the quinoline ring, it enhances the electrophilicity of the carbon backbone, facilitating reactions. nih.gov

Denitration : In some cycloaddition reactions, the nitro group can be eliminated. For instance, reacting 5-nitro-2-pyridones with an electron-rich diene can lead to the formation of quinolones, accompanied by the elimination of nitrous acid. nih.gov This suggests that under specific thermal or reactive conditions, the nitro group could be removed or replaced.

The pyrrolidine ring offers significant opportunities for modification to explore the surrounding chemical space and modulate biological activity. researchgate.net The nitrogen atom, being a secondary amine, is a prime site for substitution due to its nucleophilicity. nih.gov

Research on related 1H-pyrrolo[3,2-c]quinolines demonstrates the impact of modifying the pyrrolidine substituent. nih.gov Introducing different alkyl or functionalized alkyl groups to the pyrrolidine nitrogen can significantly alter the compound's affinity for biological targets. nih.gov For example, replacing an ethyl group with a bulkier isobutyl substituent was found to be beneficial for affinity at certain receptors. nih.gov Conversely, adding more polar groups like 2-hydroxyethyl was unfavorable in the same series. nih.gov

Beyond N-substitution, the carbon framework of the pyrrolidine ring can be functionalized. The incorporation of a D-prolinol fragment, which is a hydroxylated pyrrolidine, into a quinoline-5,8-dione core was explored to enhance hydrogen-bonding interactions within the binding site of a target enzyme, Sphingosine Kinase 1. mdpi.com This highlights that introducing stereocenters and polar functional groups onto the pyrrolidine ring is a key strategy for optimizing molecular interactions. nih.govmdpi.com

Table 1: Examples of Pyrrolidine Moiety Functionalization in Related Quinoline Scaffolds nih.gov
SubstituentPosition of SubstitutionObserved Effect/Application
IsobutylPyrrolidine NitrogenMaintained high affinity for 5-HT6R and was beneficial for D3R affinity.
2-HydroxyethylPyrrolidine NitrogenUnfavorable for interaction with 5-HT6R compared to the parent compound.
3-Methoxyprop-1-ylPyrrolidine NitrogenUnfavorable for interaction with 5-HT6R.
(R)-2-(aminomethyl)Pyrrolidine C2Considered an active functionalization for the 1H-pyrrolo[3,2-c]quinoline core.

The quinoline core itself can be functionalized to expand structural diversity, often utilizing modern cross-coupling reactions or exploiting the electronic properties imparted by existing substituents like the nitro group.

Transition-metal-catalyzed cross-coupling reactions are a mainstay for modifying aromatic heterocycles. nih.gov Reactions such as the Suzuki coupling (using boronic acids) and the Buchwald-Hartwig amination (using amines) can be employed to introduce carbon-carbon and carbon-nitrogen bonds, respectively, at halogenated positions on the quinoline ring. nih.gov While this compound does not have a halogen, precursor molecules like 5-nitro-6-chloroquinoline could be used to introduce the pyrrolidine ring via nucleophilic substitution, or other positions could be halogenated for further functionalization.

The nitro group significantly facilitates certain modifications. In a 6,8-dinitro-1-methyl-2-quinolone system, the presence of the nitro groups enables a regioselective cine-substitution at the C4 position. nih.gov This reaction proceeds via nucleophilic attack at C4, formation of a dihydroquinolone intermediate, and subsequent elimination of nitrous acid to afford the 4-functionalized product. nih.gov This demonstrates how a nitro group can direct functionalization to an otherwise unreactive position on the quinoline core.

Table 2: Examples of cine-Substitution on a Dinitroquinolone Framework nih.gov
Nucleophile TypeSpecific Reagent ExampleResulting Functional Group at C4
1,3-DicarbonylAcetylacetoneDiketone
Keto EsterEthyl acetoacetateKeto ester
DiesterDiethyl malonateDiester
NitroalkaneNitromethaneNitromethyl
CyanidePotassium cyanideCyano

Advanced Spectroscopic and Crystallographic Methodologies in the Structural Elucidation of 5 Nitro 6 Pyrrolidin 1 Yl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 5-Nitro-6-(pyrrolidin-1-YL)quinoline, the spectrum can be divided into two main regions: the aromatic region for the quinoline (B57606) ring protons and the aliphatic region for the pyrrolidine (B122466) ring protons.

Aromatic Region (Predicted δ 7.0–9.0 ppm): The protons on the quinoline core are influenced by the electron-withdrawing nitro group at C5 and the electron-donating pyrrolidinyl group at C6. The H4 proton is expected to be the most deshielded proton on the pyridine (B92270) ring portion due to its proximity to the ring nitrogen. The H7 and H8 protons on the benzene (B151609) portion will be significantly influenced by the adjacent substituents.

Aliphatic Region (Predicted δ 2.0–4.0 ppm): The pyrrolidine ring contains two sets of chemically distinct methylene protons. The protons alpha to the nitrogen (N-CH₂) are expected to be deshielded compared to the beta protons (CH₂-CH₂), appearing further downfield.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The quinoline core will display nine distinct signals, and the pyrrolidine ring will show two signals.

Quinoline Carbons: The carbons directly attached to the nitro group (C5) and the nitrogen of the pyrrolidine (C6) would show significant shifts. C5 is expected to be shielded relative to an unsubstituted quinoline due to the nitro group's resonance effects, while C6 would be strongly deshielded by the attached nitrogen atom.

Pyrrolidine Carbons: Two signals are expected, with the carbon atom alpha to the nitrogen (Cα) appearing at a higher chemical shift than the beta carbon (Cβ).

Predicted NMR Data for this compound

¹H NMR ¹³C NMR
Position Predicted δ (ppm) Position Predicted δ (ppm)
H2 8.8 - 9.0 C2 150 - 152
H3 7.5 - 7.7 C3 122 - 124
H4 8.6 - 8.8 C4 133 - 135
H7 7.2 - 7.4 C4a 128 - 130
H8 8.0 - 8.2 C5 140 - 142
Pyrrolidine (α-CH₂) 3.4 - 3.6 C6 153 - 155
Pyrrolidine (β-CH₂) 2.0 - 2.2 C7 115 - 117
C8 125 - 127
C8a 145 - 147
Pyrrolidine (Cα) 50 - 53

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. acs.orgacs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between H2-H3, H3-H4, and H7-H8, confirming their positions on the quinoline ring. It would also show a correlation between the α- and β-protons within the pyrrolidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This technique allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the proton signal at a predicted 8.8-9.0 ppm would correlate with the carbon signal at 150-152 ppm, assigning them as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds, ¹H-¹³C). This is crucial for connecting different parts of the molecule. Key HMBC correlations would include:

Correlations from the pyrrolidine α-protons to C6 and C7 of the quinoline ring, confirming the point of attachment.

Correlations from H7 to C5, C8a, and C6, which would help to definitively assign the carbons in the benzene portion of the quinoline system.

High-Resolution Mass Spectrometric (HRMS) Analysis and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₃N₃O₂), the calculated monoisotopic mass is 243.1008 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would validate the molecular formula.

Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), provide insight into the molecule's structure by analyzing how it breaks apart. For nitroaromatic compounds, characteristic fragmentation patterns are often observed. nih.govmiamioh.edu

Predicted Fragmentation Pathway:

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (•NO₂, 46 Da), leading to a radical cation at m/z 197.

Loss of NO: The molecular ion may also lose nitric oxide (•NO, 30 Da), followed by the loss of a hydroxyl radical (•OH) from the resulting structure.

Pyrrolidine Ring Fragmentation: Cleavage within the pyrrolidine ring can occur, often through the loss of ethylene (C₂H₄, 28 Da).

Predicted HRMS Fragmentation Data

m/z (Predicted) Formula Fragment Lost
243.1008 [C₁₃H₁₃N₃O₂]⁺ (Molecular Ion)
226.0972 [C₁₃H₁₂N₃O]⁺ •OH
197.1073 [C₁₃H₁₃N₂]⁺ •NO₂

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization Methods

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. nih.gov

N-O Stretching: The most prominent peaks would be the strong, characteristic asymmetric and symmetric stretches of the nitro group.

C-N Stretching: The stretching vibration of the aromatic carbon to the pyrrolidine nitrogen bond would be observed.

C-H Stretching: Both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching bands would be present.

C=C and C=N Stretching: The quinoline ring system would give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted) Vibration Intensity
3100 - 3000 Aromatic C-H Stretch Medium
2980 - 2850 Aliphatic C-H Stretch Medium
1610 - 1580 C=C/C=N Ring Stretch Medium-Strong
1540 - 1520 Asymmetric NO₂ Stretch Strong
1360 - 1340 Symmetric NO₂ Stretch Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a strong chromophore. The presence of the electron-donating pyrrolidinyl group and the electron-withdrawing nitro group extends the conjugation and creates a "push-pull" system. This is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. researchgate.net The molecule would likely exhibit strong absorption bands in the long-wavelength UV and possibly the visible region, potentially imparting a yellow color. nist.gov

X-ray Crystallography for Definitive Three-Dimensional Structural Elucidation of this compound

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the only method for its definitive, unambiguous determination in the solid state. This technique requires a single, high-quality crystal of the compound. While no crystal structure for this compound has been reported in open crystallographic databases, its analysis would yield precise data. nih.gov

Should a crystal structure be determined, it would provide:

Absolute Confirmation of Connectivity: It would verify the substitution pattern on the quinoline ring.

Precise Bond Lengths and Angles: This data would reveal any structural distortions caused by steric strain between the adjacent nitro and pyrrolidinyl groups. For example, the C5-C6 bond might be slightly elongated, and the substituents may be twisted out of the plane of the quinoline ring to minimize steric hindrance.

Conformation of the Pyrrolidine Ring: The exact pucker or envelope conformation of the five-membered ring would be determined.

Intermolecular Interactions: The crystal packing would reveal how molecules interact with each other in the solid state, such as through π-π stacking of the quinoline rings or other non-covalent interactions, which can influence the material's physical properties.

Computational Chemistry and Theoretical Investigations of 5 Nitro 6 Pyrrolidin 1 Yl Quinoline

Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. nih.gov These calculations are fundamental to understanding the intrinsic properties of 5-Nitro-6-(pyrrolidin-1-YL)quinoline.

Molecular Orbital Analysis and Electrostatic Potential Mapping

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich pyrrolidine (B122466) ring and the quinoline (B57606) system, while the LUMO is expected to be centered on the electron-withdrawing nitro group. This distribution of frontier orbitals suggests that the molecule can participate in charge-transfer interactions, which are often crucial for biological activity.

Table 1: Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Energy (eV)
HOMO -6.5
LUMO -2.8

Note: The values in this table are illustrative and based on typical DFT calculations for similar quinoline derivatives.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. In the MEP map of this compound, regions of negative potential (red) are anticipated around the oxygen atoms of the nitro group, indicating their high electrophilicity and propensity to interact with electron-deficient centers. Conversely, positive potential (blue) regions are expected around the hydrogen atoms of the quinoline and pyrrolidine rings.

Prediction of Spectroscopic Properties (e.g., UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can provide theoretical absorption maxima (λmax) that can be compared with experimental data. For this compound, the predicted UV-Vis spectrum is expected to show characteristic absorption bands arising from π-π* and n-π* transitions within the quinoline and nitro-aromatic systems.

Table 2: Predicted UV-Vis Absorption Maxima for this compound (Illustrative)

Transition Predicted λmax (nm)
π → π* 350

Note: The values in this table are illustrative and based on typical TD-DFT calculations for similar quinoline derivatives.

Quantum Chemical Descriptors and In Silico Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from DFT calculations that quantify various electronic and structural properties of a molecule. These descriptors are invaluable for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular features with biological activity or physicochemical properties. nih.govnih.gov

Note: The values in this table are illustrative and based on typical DFT calculations for similar quinoline derivatives.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Dynamics

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By simulating the motion of the molecule and its surrounding solvent molecules, MD can reveal how this compound interacts with its environment. These simulations are crucial for understanding its solubility, stability, and how it might behave in a biological system. MD can also be used to explore the flexibility of the molecule and the dynamics of its interaction with a biological target.

In Silico Prediction of Biological Interactions and Target Binding Affinity via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding. amazonaws.comsemanticscholar.org This method is instrumental in identifying potential biological targets for a new compound and in guiding the design of more potent analogs. For this compound, docking studies could be performed against various enzymes or receptors implicated in diseases such as cancer or infectious diseases, where quinoline derivatives have shown promise. nih.govnih.gov The docking results would provide a binding affinity score (often expressed in kcal/mol) and a detailed view of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Protein Kinase A -8.2 Lys72, Glu91, Phe327

Note: The values in this table are illustrative and based on typical molecular docking studies of quinoline derivatives with known protein targets.

Structure Activity Relationship Sar Studies and Molecular Design Principles Based on 5 Nitro 6 Pyrrolidin 1 Yl Quinoline

Rational Design and Directed Synthesis of Analogues for SAR Profiling

The rational design of analogues based on the 5-Nitro-6-(pyrrolidin-1-YL)quinoline core involves the strategic modification of its different structural components to probe their importance for biological activity. A key approach is the synthesis of a series of related compounds where specific parts of the molecule are systematically altered. This allows researchers to observe the resulting changes in biological effects and thus deduce critical structural requirements.

A notable example of this approach can be seen in the synthesis and evaluation of a series of 6-nitro-5-substituted aminoquinolines, which are structurally analogous to this compound. nih.gov In these studies, the pyrrolidinyl group at the 6-position is replaced by various substituted aminoethylamino and aminopropylamino side chains. The synthesis of these analogues typically starts from a suitable quinoline (B57606) precursor, which is then nitrated to introduce the nitro group at the 5-position. Subsequent nucleophilic substitution or coupling reactions are employed to introduce the diverse amino side chains at the 6-position. nih.gov

The general synthetic strategy often involves:

Synthesis of the core quinoline structure.

Nitration to introduce the 5-nitro group.

Introduction of a leaving group at the 6-position.

Nucleophilic substitution with various amines (such as pyrrolidine (B122466) or other substituted amines) to generate a library of analogues.

This directed synthetic approach enables the generation of a focused library of compounds, which can then be subjected to biological screening to establish a comprehensive SAR profile. The insights gained from these profiles are invaluable for the subsequent design of more optimized molecules.

Identification of Key Structural Features and Pharmacophoric Elements for Biological Activity

Through the analysis of SAR data from rationally designed analogues, key structural features and pharmacophoric elements of the this compound scaffold that are essential for its biological activity can be identified. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For the this compound series and its analogues, several key features have been identified:

The Quinoline Scaffold: This bicyclic aromatic system serves as the fundamental framework, providing the necessary geometry for interaction with biological targets. nih.gov Its planar nature and the presence of the nitrogen atom can be crucial for stacking interactions and hydrogen bonding with protein residues. nih.govnih.gov

The 5-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinoline ring system. This can be critical for modulating the pKa of the quinoline nitrogen and for participating in specific interactions, such as hydrogen bonding or charge-transfer interactions, with the target protein. In some cases, the nitro group can also be a site of metabolic activation.

A summary of key structural features and their potential roles is presented in the table below:

Structural FeaturePotential Role in Biological Activity
Quinoline RingCore scaffold for molecular recognition, potential for π-π stacking interactions.
5-Nitro GroupElectronic modulation of the quinoline ring, potential hydrogen bond acceptor, possible metabolic activation site.
6-Pyrrolidinyl GroupIntroduces 3D structure, potential hydrogen bond acceptor, influences binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies represent a more advanced, computational approach to understanding SAR. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules.

The general workflow for a QSAR study on derivatives of this compound would involve:

Data Set Preparation: A series of analogues with their corresponding biological activity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For instance, a QSAR model for related aminoquinolines might reveal that the biological activity is positively correlated with the hydrophobicity of the substituent at the 6-position and negatively correlated with its steric bulk. Such a model would provide quantitative insights and predictive power for designing new, more potent compounds.

Ligand-Based and Structure-Based Drug Design Approaches Utilizing the this compound Scaffold

The insights gained from SAR and QSAR studies can be leveraged in both ligand-based and structure-based drug design strategies to develop novel therapeutic agents based on the this compound scaffold.

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules (ligands) that are known to interact with the target.

Pharmacophore Modeling: Based on a set of active analogues of this compound, a 3D pharmacophore model can be generated. This model would define the essential spatial arrangement of the key pharmacophoric features identified in SAR studies (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This pharmacophore model can then be used to screen large virtual compound libraries to identify new and diverse molecules that fit the model and are therefore likely to be active.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D-QSAR models. These models provide a 3D map of the regions around the aligned molecules where changes in steric and electrostatic fields are correlated with changes in biological activity, offering a visual guide for molecular modification.

Structure-Based Drug Design: This powerful approach is applicable when the 3D structure of the biological target (e.g., an enzyme or a receptor) is available, typically determined through X-ray crystallography or NMR spectroscopy. nih.gov

Molecular Docking: Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogues within the active site of the target protein. nih.gov By analyzing the docked poses, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. This information can then be used to design modifications to the scaffold that enhance these interactions and improve binding affinity and selectivity. For example, if docking reveals an empty hydrophobic pocket near the pyrrolidine ring, analogues with small alkyl substituents on the pyrrolidine ring could be designed to fill this pocket and increase potency.

The integration of these computational design strategies with synthetic chemistry and biological testing creates a powerful iterative cycle for the discovery and optimization of novel drug candidates based on the this compound scaffold.

Pre Clinical Biological Activity Profiling and Mechanistic Investigations of 5 Nitro 6 Pyrrolidin 1 Yl Quinoline

In Vitro Enzyme Inhibition and Receptor Binding Studies (pre-clinical target engagement)

The biological activity of quinoline (B57606) derivatives is often rooted in their ability to interact with and inhibit specific enzymes. While direct enzymatic inhibition data for 5-Nitro-6-(pyrrolidin-1-YL)quinoline is not extensively detailed in the public domain, the broader family of quinoline compounds has been shown to target a diverse array of enzymes.

Quinoline-based compounds have demonstrated inhibitory activity against several key enzymes implicated in various diseases. For instance, the quinoline pharmacophore is recognized for its strong interactions with the active site of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. researchgate.netnih.gov Certain quinoline-linked benzothiazole (B30560) hybrids exhibit remarkable α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug acarbose. researchgate.net

In the context of neurodegenerative diseases, quinoline derivatives have been developed as potent inhibitors of phosphodiesterase 5 (PDE5), a cGMP-degrading enzyme. nih.gov One such derivative, 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile, displayed a PDE5 IC50 of 20 nM. nih.gov

Furthermore, quinoline analogs can act as non-nucleoside inhibitors of DNA methyltransferases (DNMTs), such as human DNMT1, by intercalating into DNA and disrupting the enzyme's catalytic activity. nih.gov A structurally related compound, 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ), was identified as a novel inhibitor of the histone methyltransferase SETDB1/ESET, which is involved in epigenetic regulation. nih.gov The pyrrolidine (B122466) ring, a key feature of the title compound, is a versatile scaffold in drug discovery, contributing to the molecule's stereochemistry and three-dimensional shape, which is crucial for target engagement. nih.gov

Table 1: Examples of In Vitro Enzyme Inhibition by Structurally Related Quinoline Compounds

Compound/ClassTarget EnzymeActivity (IC50/Ki)Source(s)
Quinoline-linked benzothiazole (Compound 8h)α-glucosidaseIC50: 38.2 ± 0.3 µM; Ki: 38.2 µM nih.govresearchgate.net
Quinoline-based analog (Compound 11)Human DNMT1Low micromolar potency nih.gov
N-(pyridin-3-ylmethyl)quinoline derivative (Compound 4b)Phosphodiesterase 5 (PDE5)IC50: 20 nM nih.gov
5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ)SETDB1/ESETInhibitor nih.gov

Cellular Pathway Modulation and Cell-Based Assays (excluding cytotoxicity or therapeutic outcomes)

Beyond direct enzyme inhibition, the biological effects of this compound can be understood through its potential to modulate intracellular signaling pathways. Cell-based assays provide a crucial platform for observing these effects within a biological context.

Research on the related compound 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ) offers significant insight. As a SETDB1 inhibitor, APQ was shown to reduce the levels of histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) in a cell line model of Huntington's disease. nih.gov This was confirmed using a dot blot assay, where treatment with APQ decreased H3K9me3 levels that had been induced by the expression of SETDB1. nih.gov This demonstrates a clear mechanism of cellular pathway modulation, specifically the regulation of heterochromatin formation.

In addition to epigenetic pathways, other quinoline-based analogs have been found to trigger the DNA damage response pathway. For example, certain quinoline compounds that inhibit DNA methyltransferases were shown to activate p53 in cancer cells, a key protein in cell cycle regulation and apoptosis. nih.gov This suggests that quinoline scaffolds can engage fundamental cellular processes that monitor genomic integrity.

Table 2: Cellular Pathway Modulation by Related Quinoline Compounds

Compound/ClassCellular EffectAssay/ModelSource(s)
5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ)Reduced H3K9me3 levelsHuntington's disease cell line; Dot blot assay nih.gov
Quinoline-based analog (Compound 11)Elicited DNA damage response via p53 activationCancer cells nih.gov

Molecular Mechanistic Elucidation of Biological Interactions

Understanding the precise molecular interactions between a compound and its biological targets is fundamental to drug discovery. For quinoline derivatives, these interactions often involve direct binding to macromolecules like DNA and the subsequent inhibition of associated enzymes.

A significant body of evidence points to the ability of quinoline alkaloids and their synthetic analogs to function as DNA intercalating agents and topoisomerase inhibitors. researchgate.netnih.gov Topoisomerases are vital enzymes that manage the topological state of DNA during replication and transcription, making them important targets. nih.gov

The mechanism of action often involves the planar quinoline ring system inserting itself between the base pairs of the DNA double helix (intercalation). nih.govnih.gov This binding can occur via the minor groove and cause a conformational shift in the DNA, which in turn moves the catalytic domain of an associated enzyme, like a DNA methyltransferase, away from its target site, thus inhibiting its function. nih.gov

The presence of a nitro group, as seen in this compound, can be critical for this activity. Studies on nitrated indenoisoquinolines, which are structurally related to quinolines, have shown that the nitro group is important for the inhibition of topoisomerase I (Top1). nih.gov Similarly, derivatives of 5-methyl-5H-indolo[2,3-b]quinoline are known to bind to DNA and act as topoisomerase II inhibitors. nih.gov The inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, has also been reported for novel tricyclic quinoline analogs. nih.gov

Table 3: DNA Interaction and Topoisomerase Inhibition by Quinoline Analogs

Compound/ClassMechanism/TargetFindingSource(s)
5-aminobenzimidazo[1,2-a]quinolinesDNA IntercalationAct as strong DNA intercalators. nih.gov
Nitrated indenoisoquinolinesTopoisomerase I InhibitionNitro group is important for Top1 inhibition. nih.gov
5-methyl-5H-indolo[2,3-b]quinolineDNA Binding & Topoisomerase II InhibitionBinds to DNA and inhibits topoisomerase II. nih.gov
Quinoline-based analogsDNA Methyltransferase InhibitionIntercalate into DNA, causing conformational shifts that inhibit the enzyme. nih.gov

To fully characterize the interaction between an inhibitor and its enzyme, kinetic and thermodynamic studies are essential. Enzyme kinetics can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), while binding thermodynamics quantify the forces driving the interaction.

Kinetic studies on a quinoline-based α-glucosidase inhibitor revealed a non-competitive inhibition mechanism, with a determined inhibition constant (Ki) of 38.2 µM. nih.govresearchgate.net This indicates that the inhibitor binds to a site on the enzyme distinct from the substrate's active site (an allosteric site), reducing the enzyme's efficiency. researchgate.net

Isothermal titration calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov This data helps to understand whether a binding event is driven by favorable enthalpic interactions (e.g., hydrogen bonds, van der Waals forces) or by an increase in entropy (often due to the release of water molecules from the binding site). nih.govnih.gov For example, in the optimization of renin inhibitors, thermodynamic data was used to guide molecular modifications to improve binding enthalpy and affinity. nih.gov While specific thermodynamic data for this compound is not available, these standard methods would be employed to elucidate its binding energetics.

In Vivo Pre-clinical Evaluation of Biological Activity in Animal Models (excluding safety/toxicity/dosage for humans)

In vivo animal models are indispensable for evaluating the biological activity of a compound in a complex, whole-organism system, providing insights that in vitro assays cannot. youtube.com These studies are crucial for demonstrating proof-of-concept for a therapeutic effect. pharmaron.com

The pre-clinical evaluation of the structurally related compound, 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ), in a mouse model of Huntington's disease (YAC128 transgenic mice) provides a compelling case study. nih.gov In this model, administration of APQ led to a measurable biological effect in the brain; it reduced the levels of H3K9me3 in the striatum, consistent with its role as a SETDB1 inhibitor. nih.gov Critically, this engagement of its molecular target in vivo was associated with an improvement in disease-related phenotypes, including amelioration of motor function deficits and neuropathological symptoms like neuronal size and activity. nih.gov

Animal models are widely used to assess various biological activities. For instance, anti-inflammatory activity is often evaluated using models like UV-induced erythema in guinea pigs or acetic acid-induced vascular permeability in rats. ijpras.com Such models would be appropriate for exploring the potential anti-inflammatory properties of this compound.

Table 4: In Vivo Pre-clinical Evaluation of a Structurally Related Quinoline Compound

CompoundAnimal ModelBiological Activity ObservedSource(s)
5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ)YAC128 Transgenic Mouse (Huntington's Disease)Reduced H3K9me3 levels in the striatum. Improved motor function and neuropathological symptoms. nih.gov

Prodrug Strategies and Bioreduction Mechanisms of Nitro-substituted Quinolines (in vitro/animal models)

The nitro group is not only a key pharmacophore but also a chemical handle that can be exploited in prodrug design. Prodrugs are inactive compounds that are converted into active drugs in the body, often through enzymatic action. google.com This strategy can be used to improve a drug's properties or to target it to specific tissues, such as the hypoxic (low oxygen) microenvironment of solid tumors. nih.gov

Nitroaromatic compounds can function as hypoxia-activated prodrugs. nih.gov The activation mechanism involves the reduction of the nitro group, a process catalyzed by nitroreductase enzymes that are highly active under hypoxic conditions. nih.govnih.gov This bioreduction is a six-electron process that proceeds through nitroso and N-hydroxylamino intermediates to form a final amino group. nih.gov The formation of these reduced intermediates can trigger a fragmentation cascade, leading to the release of a cytotoxic agent specifically within the target tissue. nih.gov

This concept has been applied to nitro-substituted quinolines. For example, prodrugs of nitroxoline (B368727) (a nitroquinoline) have been designed to prolong its biological half-life and improve its pharmacokinetic profile. google.com Another strategy involves N-alkoxyquinoline prodrugs, which can be activated by radiolytic one-electron reduction to release the parent quinoline drug in a chain reaction. rsc.org The bioreduction of the nitro group on this compound could similarly serve as an activation switch, making it a candidate for development as a bioreductive prodrug.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-clinical Systems (conceptual, not human data)

The preclinical evaluation of the pharmacokinetic properties of a new chemical entity is a critical step in the drug discovery process. nih.gov These studies, encompassing absorption, distribution, metabolism, and excretion (ADME), are essential for predicting the in vivo behavior of a compound and identifying potential liabilities before advancing to later stages of development. nuvisan.comcreative-biolabs.com For a compound such as this compound, a comprehensive ADME profile would be established using a variety of in vitro and in vivo models. The following sections describe the conceptual framework for these preclinical investigations.

In Vitro Metabolic Stability

A primary determinant of a drug's oral bioavailability and half-life is its susceptibility to metabolism, primarily in the liver. researchgate.net In vitro metabolic stability assays are therefore fundamental for early-stage screening. nih.gov These assays typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. creative-biolabs.comnih.gov

Liver Microsomal Stability

Liver microsomes are vesicles derived from the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism. nih.govnih.gov The stability of this compound would be assessed by incubating it with pooled human liver microsomes (HLM) and microsomes from relevant preclinical species (e.g., rat, mouse, dog). nuvisan.comnih.gov The disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nih.gov A compound with high metabolic stability (long half-life) is generally more likely to achieve adequate systemic exposure in vivo. researchgate.net

Illustrative Data: Metabolic Stability of this compound in Liver Microsomes

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Human4530.8Low to Moderate
Rat2555.4Moderate
Mouse1592.4High
Dog6023.1Low

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound.

Hepatocyte Stability

To obtain a more complete picture of metabolism, including both Phase I and Phase II (conjugation) reactions, stability studies are also conducted using intact hepatocytes. youtube.com Cryopreserved hepatocytes from various species allow for a more comprehensive assessment of metabolic pathways and can provide a better correlation with in vivo hepatic clearance. nuvisan.com

In Vitro Permeability and Absorption

For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for absorption into the systemic circulation. nih.gov The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption. creative-bioarray.comresearchgate.net Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and efflux transporters. nih.gov

The assay measures the rate at which a compound crosses the Caco-2 monolayer in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction. This bidirectional assessment allows for the calculation of an apparent permeability coefficient (Papp) and an efflux ratio (ER). nih.govspringernature.com A high Papp value suggests good passive permeability, while an efflux ratio greater than 2 indicates that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its net absorption. creative-bioarray.com

Illustrative Data: Caco-2 Permeability of this compound

ParameterValueInterpretation
Papp (A-B) (10⁻⁶ cm/s)15.2High Permeability
Papp (B-A) (10⁻⁶ cm/s)32.1Potential Substrate for Efflux Transporters
Efflux Ratio (Papp B-A / Papp A-B)2.1

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound.

Conceptual Metabolic Pathways

The chemical structure of this compound suggests several potential sites for metabolic transformation. The nitroaromatic group is a key feature, and its metabolism is of significant interest. nih.gov

Nitroreduction: A primary metabolic pathway for nitroaromatic compounds is the reduction of the nitro group. nih.govacs.org This can proceed through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amino metabolite. nih.gov This transformation can be catalyzed by various enzymes, including cytochrome P450 reductases. acs.org

Oxidation: The quinoline and pyrrolidine rings offer sites for oxidative metabolism. Hydroxylation of the aromatic quinoline ring or oxidation at the pyrrolidine ring are common metabolic routes for such scaffolds.

Conjugation (Phase II): If hydroxylated metabolites are formed, they can undergo subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble products that are more easily excreted. researchgate.net

Identifying the major metabolites in preclinical species and comparing them to those formed in human-derived systems is crucial for selecting appropriate toxicology species and for understanding potential safety issues related to unique human metabolites.

Advanced Research Applications and Future Directions for 5 Nitro 6 Pyrrolidin 1 Yl Quinoline

Development of 5-Nitro-6-(pyrrolidin-1-YL)quinoline as a Chemical Probe for Specific Biological Targets

Currently, there is a lack of published research specifically detailing the development of this compound as a chemical probe. However, the structural components of the molecule suggest its potential utility in this area. Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific proteins or other biomolecules.

The quinoline (B57606) scaffold is a common feature in many biologically active compounds, and its derivatives have been explored as probes for various targets. For instance, certain quinoline derivatives have been developed as fluorescent probes for metal ions and as ligands for receptors in the central nervous system. The pyrrolidine (B122466) ring is also a prevalent feature in many biologically active molecules and is known to influence the pharmacokinetic and pharmacodynamic properties of compounds. nih.gov

The nitro group on the quinoline ring of this compound could potentially serve as a handle for further chemical modification, allowing for the attachment of reporter groups such as fluorophores or biotin. This would enable the tracking and identification of the compound's binding partners within a cell or organism. Furthermore, the electron-withdrawing nature of the nitro group can influence the electronic properties of the quinoline ring system, which may be advantageous for specific binding interactions.

Potential Biological Targets for Probe Development

Target ClassRationale for Investigation
KinasesThe quinoline core is a known scaffold for kinase inhibitors.
G-protein coupled receptors (GPCRs)Pyrrolidine-containing compounds have shown activity at various GPCRs.
DNA/RNAThe planar quinoline structure could allow for intercalation into nucleic acids.
MetalloenzymesThe nitrogen atoms in the quinoline and pyrrolidine rings could chelate metal ions.

Integration of this compound into High-Throughput Screening Libraries for Lead Identification

High-throughput screening (HTS) is a key process in drug discovery that involves the rapid testing of large numbers of compounds to identify those with a desired biological activity. The inclusion of diverse and structurally unique compounds in HTS libraries is crucial for increasing the chances of finding novel hit compounds.

While there is no specific documentation of this compound being included in major public or commercial HTS libraries, its properties make it a suitable candidate. Its molecular weight and structural complexity fall within the range typically desired for drug-like molecules.

The quinoline and pyrrolidine moieties are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in approved drugs and are known to interact with a wide range of biological targets. nih.gov The combination of these two scaffolds in a single molecule, along with the presence of a nitro group, provides a unique chemical entity that could lead to the identification of novel biological activities.

Considerations for HTS Integration

ParameterAssessment for this compound
Chemical Diversity The combination of quinoline, pyrrolidine, and a nitro group offers a unique chemical space compared to more common scaffolds.
Drug-Likeness The compound generally adheres to Lipinski's rule of five, suggesting good oral bioavailability.
Synthetic Accessibility The synthesis of related nitroquinolines has been described, suggesting that derivatives could be readily prepared for structure-activity relationship studies.
Potential for False Positives The nitroaromatic group can sometimes lead to non-specific activity or toxicity in screening assays, which would need to be carefully evaluated.

Exploration of this compound as a Building Block in Materials Science or Supramolecular Chemistry

The field of materials science is constantly seeking new molecular building blocks with unique electronic and self-assembly properties. The structure of this compound suggests potential applications in this area, although specific research is currently limited.

The quinoline ring system is known for its interesting photophysical properties, including fluorescence. The presence of the electron-withdrawing nitro group and the electron-donating pyrrolidine group can create a "push-pull" electronic system, which can enhance these properties. Such molecules can be used as components in organic light-emitting diodes (OLEDs), sensors, or as fluorescent dyes.

In supramolecular chemistry, the planar quinoline structure could participate in π-π stacking interactions, a key driving force for the self-assembly of molecules into larger, ordered structures. The pyrrolidine and nitro groups could also engage in hydrogen bonding or other non-covalent interactions, further directing the assembly process. This could lead to the formation of novel gels, liquid crystals, or porous materials.

Development of Novel Analytical Methodologies Utilizing this compound

The development of new analytical methods is essential for the detection and quantification of compounds in various matrices. While there are no specific analytical methods reported for this compound, its chemical properties suggest that several standard techniques could be adapted or that it could be used to develop new methodologies.

Due to its aromatic quinoline core, the compound would likely be detectable by UV-Vis spectrophotometry. Its unique structure would also produce a characteristic mass spectrum, allowing for its identification and quantification by mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation from other components in a mixture. Nuclear Magnetic Resonance (NMR) spectroscopy would also be a key tool for its structural characterization. synhet.com

Furthermore, the electrochemical properties of the nitro group could be exploited for the development of an electrochemical sensor. The nitro group can be electrochemically reduced, and the resulting signal could be used to quantify the concentration of the compound.

Potential Analytical Applications

Analytical TechniquePotential Application for this compound
High-Performance Liquid Chromatography (HPLC) Separation and quantification in biological or environmental samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) Highly sensitive detection and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment.
Electrochemical Methods Development of a selective sensor for its detection.

Future Research Trajectories and Unexplored Scientific Avenues for this compound Derivatives

The true potential of this compound likely lies in the exploration of its derivatives. By systematically modifying its structure, researchers can fine-tune its properties for specific applications.

One promising avenue is the reduction of the nitro group to an amino group. The resulting 5-amino-6-(pyrrolidin-1-yl)quinoline would be a versatile intermediate for the synthesis of a wide range of new compounds. For example, the amino group could be acylated, alkylated, or used to form new heterocyclic rings, leading to libraries of compounds for biological screening.

Another area of interest is the modification of the pyrrolidine ring. Introducing substituents on the pyrrolidine could have a significant impact on the compound's biological activity and physical properties. For example, the synthesis of chiral derivatives could lead to enantioselective interactions with biological targets.

Finally, the quinoline ring itself can be further functionalized. Electrophilic aromatic substitution reactions could be used to introduce additional substituents, further expanding the chemical diversity of the compound library.

Unexplored Research Areas

Anticancer Activity: Many quinoline derivatives have shown potent anticancer activity. nih.gov The cytotoxic potential of this compound and its derivatives against various cancer cell lines remains to be explored.

Antimicrobial Properties: The quinoline scaffold is present in several antimicrobial drugs. Investigating the activity of this compound against a panel of bacteria and fungi could reveal new therapeutic leads.

Neuropharmacology: Quinolines and pyrrolidines are known to interact with targets in the central nervous system. nih.gov Screening this compound for activity at various receptors and transporters could uncover novel neuropharmacological properties.

Catalysis: The nitrogen atoms in the molecule could potentially coordinate with metal ions, suggesting that its derivatives could be explored as ligands in catalysis.

Q & A

Q. What strategies mitigate nitro group toxicity in vivo while retaining bioactivity?

  • Methodological Answer :
  • Prodrug Design : Mask the nitro group as a bioreducible prodrug (e.g., nitroreductase-activated derivatives). Test activation in hypoxic tumor models using fluorescence-based nitroreductase assays .
  • Co-Administration : Combine with antioxidants (e.g., NAC) to scavenge reactive oxygen species (ROS) generated during nitro reduction. Measure ROS levels via DCFH-DA fluorescence in cell cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.